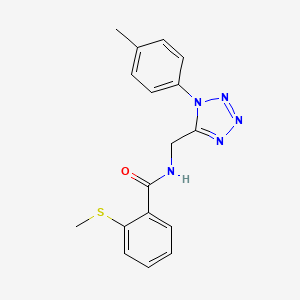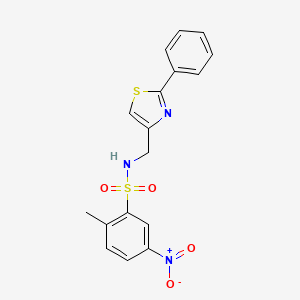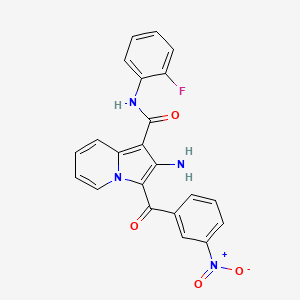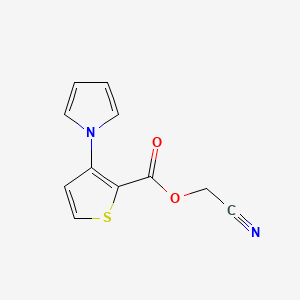
cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate” is likely to be an organic compound containing a cyanomethyl group (-CH2CN), a pyrrole ring, and a thiophene ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom . The presence of these rings may confer certain chemical properties to the compound.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the pyrrole ring might undergo electrophilic substitution reactions, while the cyanomethyl group could be involved in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanomethyl group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Antitumor Evaluation
A study explored the synthesis of heterocyclic compounds derived from a similar precursor, focusing on the development of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives. These compounds showed significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This research highlights the potential of such compounds in antitumor applications (H. Shams et al., 2010).
Multisubstituted Furan, Pyrrole, and Thiophene Synthesis
Another study developed an efficient method for preparing multisubstituted furans, thiophenes, and pyrroles, including compounds similar to "cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate." This method involves a novel [4 + 1] annulation process, highlighting the versatility of such compounds in synthesizing complex heterocyclic structures (M. Shindo et al., 2007).
Conducting Block Copolymers and Electrochromic Materials
Research into conducting block copolymers of thiophene-ended polystyrene with polypyrrole has been conducted, demonstrating the potential of "cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate" in materials science, particularly in the development of conducting materials and electrochromic devices. This study underscores the importance of such compounds in creating new materials with unique electrical properties (S. Alkan et al., 2001).
Organic Dyes for Solar Cell Applications
The compound's relevance extends to the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). Novel organic sensitizers, which include structures similar to "cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate," have been engineered at the molecular level. These sensitizers show high efficiency in converting incident photons to current, illustrating the compound's potential in renewable energy technologies (Sanghoon Kim et al., 2006).
Eigenschaften
IUPAC Name |
cyanomethyl 3-pyrrol-1-ylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-4-7-15-11(14)10-9(3-8-16-10)13-5-1-2-6-13/h1-3,5-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYYBLMTDSJDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyanomethyl 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Methylphenyl)thio]-2-furaldehyde](/img/structure/B2652750.png)
![3-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652751.png)
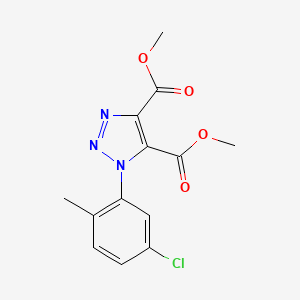
![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2652753.png)
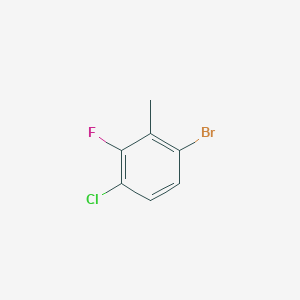
![3,3,3-Trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide](/img/structure/B2652755.png)
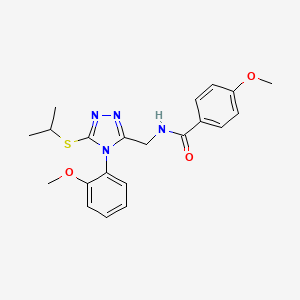
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)
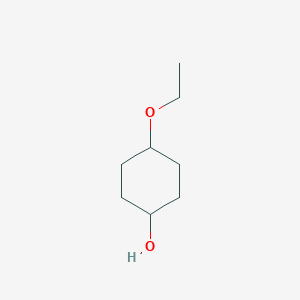
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)
